molecular formula C6H14O8S2 B159239 D-Threitol-1,4-bis(methanesulfonate) CAS No. 1947-62-2

D-Threitol-1,4-bis(methanesulfonate)

Cat. No. B159239
CAS RN: 1947-62-2
M. Wt: 278.3 g/mol
InChI Key: YCPOZVAOBBQLRI-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Threitol-1,4-bis(methanesulfonate) is a chemical compound that is widely used in scientific research. It is a derivative of threitol, which is a four-carbon sugar alcohol. D-Threitol-1,4-bis(methanesulfonate) is commonly used as a chiral resolving agent, a cryoprotectant, and a stabilizer for proteins and enzymes.

Scientific Research Applications

Chromosomal and Mutagenic Effects

D-Threitol-1,4-bis(methanesulfonate) has been studied for its effects on chromosomes in various plant species. Studies have found that it can induce chromosome breakage and mutations in these species. Notably, the differential mutagenic activity of its isomers was observed, with the L isomer showing higher activity compared to the D isomer. These findings have implications for understanding the mutagenic potential of similar compounds in biological systems (Moutschen, Matagne, & Gilot, 1966), (Matagne, 1969).

Pharmacokinetics in Cancer Treatment

Although specific to its use in cancer treatment, studies on the pharmacokinetics of treosulfan, a related compound, are relevant. These studies have developed methods for determining treosulfan in plasma and urine, providing crucial information for its use in clinical settings. Such research is vital for understanding the bioavailability and effectiveness of similar compounds in therapeutic applications (Hilger et al., 1998), (Hilger et al., 2000).

Reducing Agents in Biochemical Studies

Research on reagents for reducing disulfide bonds in proteins includes compounds similar to D-Threitol-1,4-bis(methanesulfonate). These studies provide insights into the effectiveness of various reagents under non-denaturing conditions, contributing to our understanding of how similar compounds can be used in protein chemistry (Singh & Whitesides, 1994), (Singh, Lamoureux, Lees, & Whitesides, 1995).

properties

CAS RN

1947-62-2

Product Name

D-Threitol-1,4-bis(methanesulfonate)

Molecular Formula

C6H14O8S2

Molecular Weight

278.3 g/mol

IUPAC Name

[(2R,3R)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate

InChI

InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

YCPOZVAOBBQLRI-PHDIDXHHSA-N

Isomeric SMILES

CS(=O)(=O)OC[C@H]([C@@H](COS(=O)(=O)C)O)O

SMILES

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O

Canonical SMILES

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O

melting_point

216 °F (NTP, 1992)

Other CAS RN

1947-62-2
299-74-1
299-75-2

physical_description

Treosulphan is an odorless white crystalline powder. (NTP, 1992)

Pictograms

Health Hazard

solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)

synonyms

L-dihydroxybusulfan
L-threitol-1,4-bismethanesulfonate
NSC 39069
treosulfan
treosulfan, ((R*,R*)-(+-))-isomer
treosulfan, (R*,R*)-isomer
treosulfan, (R*,S*)-isomer
treosulfan, (R-(R*,R*))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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